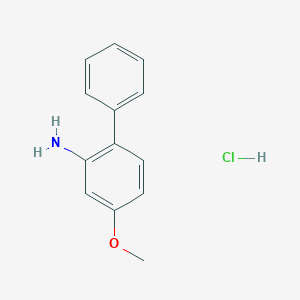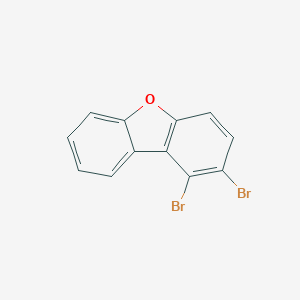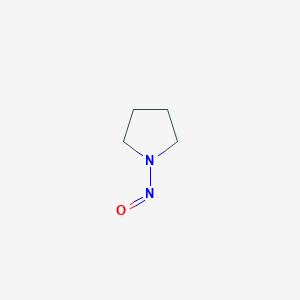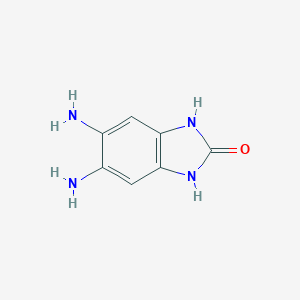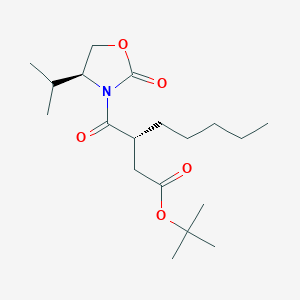![molecular formula C11H6N2O2S B020301 Thieno[2,3-b]quinoxaline-2-carboxylic acid CAS No. 107323-83-1](/img/structure/B20301.png)
Thieno[2,3-b]quinoxaline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[2,3-b]quinoxaline-2-carboxylic acid (TQCA) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. TQCA is a fused tricyclic ring system that contains a quinoxaline and a thiophene ring. The compound has been synthesized using various methods, and its properties have been extensively studied.
科学的研究の応用
Thieno[2,3-b]quinoxaline-2-carboxylic acid has been extensively studied for its potential applications in various fields of science. One of the significant applications of Thieno[2,3-b]quinoxaline-2-carboxylic acid is in the field of organic electronics. Thieno[2,3-b]quinoxaline-2-carboxylic acid-based materials have shown promising results as active layers in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Thieno[2,3-b]quinoxaline-2-carboxylic acid-based materials have also been used as hole transport materials in perovskite solar cells.
Another potential application of Thieno[2,3-b]quinoxaline-2-carboxylic acid is in the field of medicinal chemistry. Thieno[2,3-b]quinoxaline-2-carboxylic acid and its derivatives have shown promising results as anticancer agents. Thieno[2,3-b]quinoxaline-2-carboxylic acid has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
作用機序
The mechanism of action of Thieno[2,3-b]quinoxaline-2-carboxylic acid is not well understood. However, it is believed that Thieno[2,3-b]quinoxaline-2-carboxylic acid exerts its biological effects by modulating the activity of various enzymes and signaling pathways. Thieno[2,3-b]quinoxaline-2-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Thieno[2,3-b]quinoxaline-2-carboxylic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
生化学的および生理学的効果
Thieno[2,3-b]quinoxaline-2-carboxylic acid has been shown to have various biochemical and physiological effects. Thieno[2,3-b]quinoxaline-2-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Thieno[2,3-b]quinoxaline-2-carboxylic acid has also been shown to inhibit the migration and invasion of cancer cells by modulating the activity of matrix metalloproteinases (MMPs).
In addition to its anticancer effects, Thieno[2,3-b]quinoxaline-2-carboxylic acid has also been shown to have anti-inflammatory and antioxidant effects. Thieno[2,3-b]quinoxaline-2-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Thieno[2,3-b]quinoxaline-2-carboxylic acid has also been shown to increase the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the advantages of using Thieno[2,3-b]quinoxaline-2-carboxylic acid in lab experiments is its ease of synthesis. Thieno[2,3-b]quinoxaline-2-carboxylic acid can be synthesized using relatively simple methods and starting materials. Another advantage of using Thieno[2,3-b]quinoxaline-2-carboxylic acid is its stability under various conditions. Thieno[2,3-b]quinoxaline-2-carboxylic acid is stable under acidic and basic conditions and can withstand high temperatures.
One of the limitations of using Thieno[2,3-b]quinoxaline-2-carboxylic acid in lab experiments is its relatively low solubility in organic solvents. This can make it challenging to prepare Thieno[2,3-b]quinoxaline-2-carboxylic acid-based solutions for experiments. Another limitation of using Thieno[2,3-b]quinoxaline-2-carboxylic acid is its limited availability. Thieno[2,3-b]quinoxaline-2-carboxylic acid is not commercially available, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of Thieno[2,3-b]quinoxaline-2-carboxylic acid. One direction is the development of Thieno[2,3-b]quinoxaline-2-carboxylic acid-based materials for use in organic electronics. Thieno[2,3-b]quinoxaline-2-carboxylic acid-based materials have shown promising results in OFETs and OPV devices, and further studies are needed to optimize their performance.
Another direction is the development of Thieno[2,3-b]quinoxaline-2-carboxylic acid-based materials for use in biomedical applications. Thieno[2,3-b]quinoxaline-2-carboxylic acid and its derivatives have shown promising results as anticancer agents and anti-inflammatory/antioxidant agents, and further studies are needed to optimize their efficacy and safety.
Conclusion
In summary, Thieno[2,3-b]quinoxaline-2-carboxylic acid is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. Thieno[2,3-b]quinoxaline-2-carboxylic acid has been synthesized using various methods, and its properties have been extensively studied. Thieno[2,3-b]quinoxaline-2-carboxylic acid has shown promising results as a material for use in organic electronics and as a potential anticancer and anti-inflammatory/antioxidant agent. Further studies are needed to optimize the performance and safety of Thieno[2,3-b]quinoxaline-2-carboxylic acid-based materials.
合成法
Several methods have been reported for the synthesis of Thieno[2,3-b]quinoxaline-2-carboxylic acid. One of the commonly used methods involves the reaction of 2,3-dichloroquinoxaline with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of Thieno[2,3-b]quinoxaline-2-carboxylic acid. Other methods involve the use of different starting materials and catalysts.
特性
CAS番号 |
107323-83-1 |
|---|---|
製品名 |
Thieno[2,3-b]quinoxaline-2-carboxylic acid |
分子式 |
C11H6N2O2S |
分子量 |
230.24 g/mol |
IUPAC名 |
thieno[3,2-b]quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C11H6N2O2S/c14-11(15)9-5-8-10(16-9)13-7-4-2-1-3-6(7)12-8/h1-5H,(H,14,15) |
InChIキー |
LRHMONYLJZPRPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=C(SC3=N2)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)N=C3C=C(SC3=N2)C(=O)O |
同義語 |
Thieno[2,3-b]quinoxaline-2-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



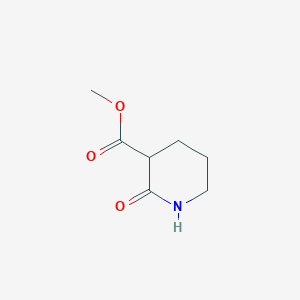
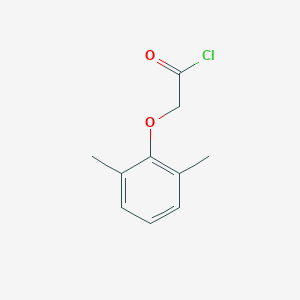
![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)
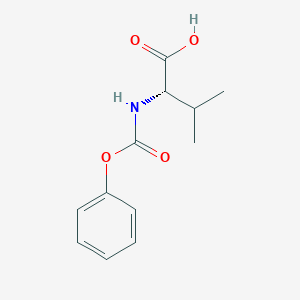
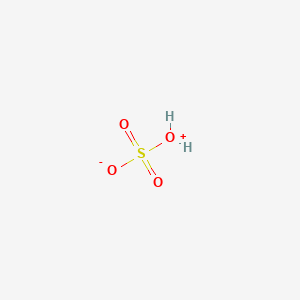
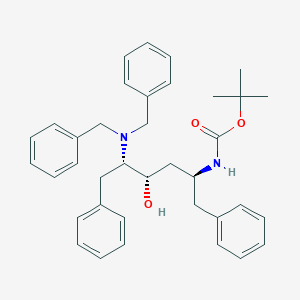
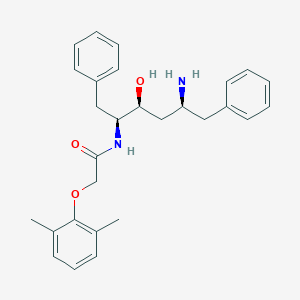
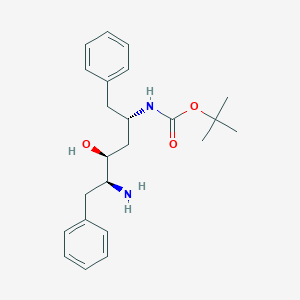
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)
